molecular formula C17H26N2O4 B2561667 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide CAS No. 1421458-93-6

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2561667
CAS No.: 1421458-93-6
M. Wt: 322.405
InChI Key: VZBPZQJDVWTLLN-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide is a chemical compound of interest in scientific research and development. This acetamide derivative features a piperidine core substituted with a 2-methoxyethyl group and an acetamide linker connected to a 3-methoxyphenoxy moiety . This specific molecular architecture, combining aromatic and heterocyclic elements, is commonly explored in medicinal chemistry and drug discovery as a building block for the synthesis of more complex molecules . Compounds with similar structures are frequently investigated for their potential interactions with biological systems, serving as key intermediates in the development of pharmacologically active agents . As a research chemical, it is intended for use in controlled laboratory settings only. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety and toxicity assessments prior to handling. Please refer to the relevant Safety Data Sheet for proper handling information.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)13-23-16-5-3-4-15(12-16)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBPZQJDVWTLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The methoxyethyl group is then introduced through alkylation reactions. The final step involves the formation of the acetamide linkage by reacting the intermediate with 3-methoxyphenoxyacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide with structurally or pharmacologically related compounds:

Compound Name Molecular Formula Key Structural Features Pharmacological Target/Activity Potency/IC₅₀ Key References
This compound C₁₇H₂₄N₂O₄ 2-Methoxyethyl-piperidine; 3-methoxyphenoxy-acetamide Hypothesized CNS activity (structural analogy) Not reported N/A
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) C₂₂H₂₈N₂O₂ Phenylethyl-piperidine; phenyl-methoxyacetamide μ-opioid receptor agonist ~1/10th fentanyl potency
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Ocfentanil) C₂₂H₂₇FN₂O₂ Phenylethyl-piperidine; 2-fluorophenyl-methoxyacetamide μ-opioid receptor agonist Higher metabolic stability vs. fentanyl
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23) C₂₂H₂₃N₃O₂ Benzyl-piperidine; indolin-2-one-acetamide Acetylcholinesterase (AChE) inhibitor IC₅₀ = 0.01 µM
N-Ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide C₂₄H₃₈N₃O₃ Dual piperidine cores; 3-methoxyphenethyl and hydroxy groups Not reported (structural complexity suggests multi-target potential) Not reported
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide C₂₁H₂₄N₂O₄S Methylpiperidine-sulfonyl; 4-methoxyphenyl-acetamide Likely designed for solubility (sulfonyl group) Not reported

Key Structural and Functional Insights

Substituent Effects on Opioid Activity: Methoxyacetylfentanyl and Ocfentanil share a phenylethyl-piperidine backbone but differ in acetamide substituents. The 2-fluorophenyl group in Ocfentanil enhances μ-opioid receptor binding affinity and metabolic stability compared to the non-fluorinated phenyl group in Methoxyacetylfentanyl . The target compound replaces the phenylethyl group with a 2-methoxyethyl chain, which may reduce opioid receptor affinity but improve solubility or off-target interactions.

Role of Methoxy Groups: The 3-methoxyphenoxy group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methoxyphenyl group in ’s compound. This difference could alter receptor selectivity or pharmacokinetics .

Piperidine Modifications: Compounds with dual piperidine cores () or benzyl-piperidine (Compound 23) demonstrate that piperidine substitutions critically influence target engagement. The target compound’s mono-substituted piperidine may favor simpler receptor interactions compared to multi-ring systems .

Pharmacological Diversification: While fentanyl analogs primarily target opioid receptors, acetamide derivatives like Compound 23 inhibit AChE, highlighting the acetamide group’s versatility in drug design . The target compound’s lack of an aromatic indolinone moiety (vs. Compound 23) suggests divergent biological targets.

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H28N2O3
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 953931-52-7

The compound features a piperidine ring, a methoxyethyl group, and a methoxyphenoxy group, which are critical for its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound demonstrate significant antimicrobial and antifungal properties against various pathogens, including pathogenic bacteria and Candida species. This suggests potential applications in treating infections caused by resistant strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its structural features suggest interactions with inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • CNS Activity : Given the piperidine structure, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits stability in human liver microsomes, indicating a lower likelihood of metabolic degradation during systemic circulation. This stability is crucial for maintaining therapeutic levels of the drug over time .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Early data suggest favorable absorption characteristics, with a potential for high bioavailability due to its lipophilic nature.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
  • In Vivo Studies : Animal models to assess efficacy and safety profiles before clinical trials.
  • Structure-Activity Relationship (SAR) : Optimization of the chemical structure to enhance potency and selectivity.

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